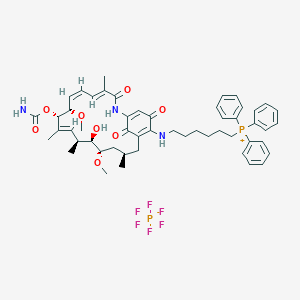
G-TPP 六氟磷酸盐
描述
加米替尼 TPP 六氟磷酸盐是一种化合物,以其作为线粒体靶向热休克蛋白 90 (HSP90) 抑制剂的作用而闻名。 它源于 17-烯丙基氨基吉尔丹霉素 (17-AAG) 的 HSP90 ATPase 抑制模块与三苯基膦的线粒体靶向部分的结合 . 该化合物通过选择性靶向肿瘤细胞的线粒体,已显示出显著的抗癌活性 .
科学研究应用
加米替尼 TPP 六氟磷酸盐具有广泛的科学研究应用:
化学: 它被用作研究线粒体功能和 HSP90 在细胞过程中的作用的工具化合物。
生物学: 该化合物用于研究线粒体凋亡和蛋白质折叠的机制。
作用机制
加米替尼 TPP 六氟磷酸盐通过抑制线粒体内的 HSP90 蛋白发挥作用。 这种抑制会破坏客户蛋白的折叠和功能,从而导致癌细胞的线粒体功能障碍和凋亡 . 分子靶标包括 HSP90 的 ATPase 域,所涉及的途径主要与线粒体凋亡有关 .
生化分析
Biochemical Properties
G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .
Cellular Effects
G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .
Molecular Mechanism
The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .
Metabolic Pathways
The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .
Transport and Distribution
G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
Subcellular Localization
The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
准备方法
合成路线和反应条件
加米替尼 TPP 六氟磷酸盐是通过将 17-烯丙基氨基吉尔丹霉素 (17-AAG) 与三苯基膦结合来合成的。合成过程包括以下步骤:
17-烯丙基氨基吉尔丹霉素 (17-AAG) 的制备: 这涉及到对吉尔丹霉素的修饰,在第 17 位引入一个烯丙基氨基基团。
与三苯基膦的偶联: 然后将 17-AAG 与三苯基膦偶联以形成加米替尼 TPP.
工业生产方法
加米替尼 TPP 六氟磷酸盐的工业生产遵循类似的合成路线,但在更大的规模上进行。 该过程涉及严格的质量控制措施,以确保化合物的纯度和效力 .
化学反应分析
反应类型
加米替尼 TPP 六氟磷酸盐会经历几种类型的化学反应,包括:
氧化: 该化合物会发生氧化反应,尤其是在苯醌安莎霉素骨架处。
还原: 还原反应会发生,尤其是在还原剂存在的情况下。
取代: 取代反应会发生,尤其涉及三苯基膦部分.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
主要产物
相似化合物的比较
类似化合物
17-烯丙基氨基吉尔丹霉素 (17-AAG): 加米替尼 TPP 六氟磷酸盐的母体化合物,以其 HSP90 抑制活性而闻名。
羊齿草碱: 另一种具有类似抗癌特性的 HSP90 抑制剂。
VER-155008: HSP70 家族的抑制剂,也靶向热休克蛋白,但具有不同的特异性.
独特性
加米替尼 TPP 六氟磷酸盐的独特之处在于其线粒体靶向能力,这使其能够选择性地诱导癌细胞的凋亡,而不会影响正常细胞 . 这种特异性使其成为癌症研究和治疗中的一种宝贵工具。
属性
IUPAC Name |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-WLXHSWTPSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131626-47-5 | |
| Record name | Gamitrinib hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


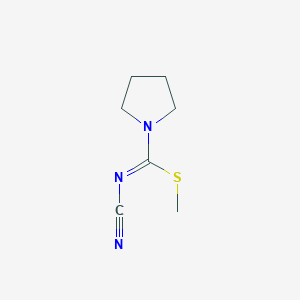
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
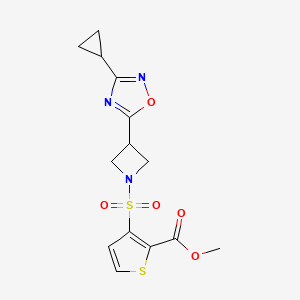
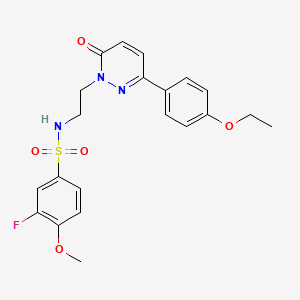
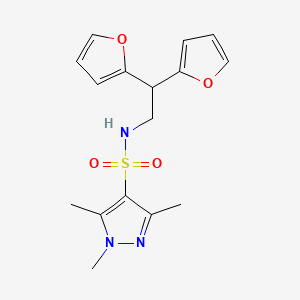
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)
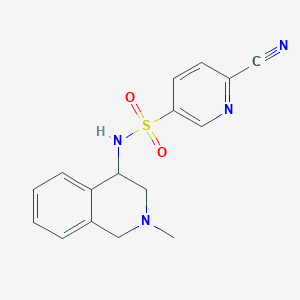
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)
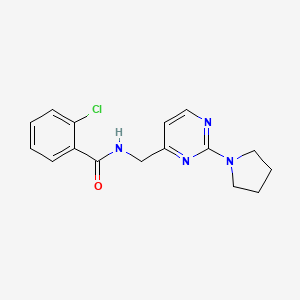
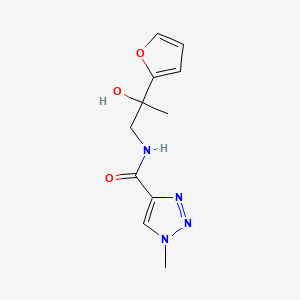
![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)
![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
